MK-0773 is a synthetic, orally active, non-steroidal selective androgen receptor modulator (SARM) that was investigated for its potential therapeutic benefits in various conditions, including muscle wasting associated with cancer and sarcopenia. [] Unlike traditional anabolic-androgenic steroids, MK-0773 was designed to selectively target androgen receptors in specific tissues, aiming to maximize anabolic effects while minimizing unwanted side effects. [] Its development was part of a broader research effort to identify SARMs with improved tissue selectivity and reduced off-target effects compared to traditional anabolic steroids. []
MK-0773 undergoes extensive phase-I metabolism, primarily through mono- and bisoxygenation of the steroid nucleus. [] In vitro studies using human liver microsomal preparations identified at least ten monooxygenated metabolites. [] Electrochemical conversion experiments primarily yielded three monohydroxylated metabolites. [] Notably, hydroxylation of the N-bound methyl group on the A-ring was prominent. [] Additionally, mass spectrometry analysis suggested the formation of at least two N-oxygenated metabolites. []
MK-0773 exerts its effects by binding to the androgen receptor (AR). [] Unlike full agonists, which induce complete AR activation, MK-0773 demonstrates a unique mechanism. It partially activates the AR, leading to a moderate level of transactivation of a model promoter (40-80% of a full agonist). [] This partial activation is associated with reduced recruitment of the coactivator GRIP-1 (<15%) and limited stabilization of the N-/C-terminal interdomain interaction (<7%). [] This distinct activation profile is thought to contribute to its tissue selectivity, promoting anabolic effects in bone while minimizing effects on the uterus and sebaceous glands. []
Preclinical Studies in Muscle Wasting: MK-0773 was investigated in preclinical models as a potential treatment for muscle wasting associated with cancer and sarcopenia. [] It demonstrated promising results in increasing muscle mass and improving physical function. []
Doping Control: Given the potential for misuse of SARMs, including MK-0773, in sports, researchers investigated its metabolic profile. [] This information is crucial for developing and implementing effective doping control analytical assays to detect its use in athletes. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: